molecular formula C23H29N3O3 B2535140 N1-(2-ethylphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide CAS No. 954084-47-0

N1-(2-ethylphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide

Cat. No.: B2535140
CAS No.: 954084-47-0
M. Wt: 395.503
InChI Key: PMLIIUNBTMHSLG-UHFFFAOYSA-N
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Description

N1-(2-ethylphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxalamide core, which is known for its versatility in forming hydrogen bonds and its stability under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ethylphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide typically involves multiple steps, starting with the preparation of the oxalamide core. One common method involves the reaction of oxalyl chloride with an appropriate amine to form the oxalamide. For this compound, the specific amines used are 2-ethylphenylamine and 3-(2-phenylmorpholino)propylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Purification steps, including recrystallization or chromatography, would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-ethylphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

N1-(2-ethylphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s ability to form stable hydrogen bonds makes it useful in studying protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N1-(2-ethylphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide exerts its effects is largely dependent on its ability to interact with other molecules through hydrogen bonding and van der Waals forces. The oxalamide core can form multiple hydrogen bonds, which can stabilize interactions with biological targets such as enzymes or receptors. The aromatic rings and morpholino group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-ethylphenyl)-N2-(3-(2-phenylmorpholino)propyl)urea: Similar structure but with a urea core instead of oxalamide.

    N1-(2-ethylphenyl)-N2-(3-(2-phenylmorpholino)propyl)carbamate: Contains a carbamate group instead of oxalamide.

Uniqueness

N1-(2-ethylphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is unique due to its oxalamide core, which provides enhanced stability and the ability to form multiple hydrogen bonds. This makes it particularly useful in applications requiring strong and stable interactions, such as in drug design and material science.

Properties

IUPAC Name

N'-(2-ethylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-2-18-9-6-7-12-20(18)25-23(28)22(27)24-13-8-14-26-15-16-29-21(17-26)19-10-4-3-5-11-19/h3-7,9-12,21H,2,8,13-17H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLIIUNBTMHSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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